molecular formula C17H25N3O B5635524 N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B5635524
M. Wt: 287.4 g/mol
InChI Key: SVCKGDOZEAXZLH-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-10-12-20(13-11-19)16-8-6-15(7-9-16)18-17(21)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCKGDOZEAXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxylic acid, while reduction may produce N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanemethanamine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .

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